molecular formula C12H11N5 B2459949 3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine CAS No. 2310013-24-0

3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Cat. No.: B2459949
CAS No.: 2310013-24-0
M. Wt: 225.255
InChI Key: VXMCJGFPAPAUMJ-UHFFFAOYSA-N
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Description

3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with hydrazine hydrate and formic acid, followed by cyclization with phosphorus oxychloride . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of substituted triazolopyrazines .

Scientific Research Applications

3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of viral replication or bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrazines such as:

  • 3-Methyl-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline
  • 3-Methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine

Uniqueness

3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is unique due to its specific substitution pattern and the presence of both triazole and pyrazine rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and development .

Properties

IUPAC Name

3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-9-15-16-12-11(13-7-8-17(9)12)14-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMCJGFPAPAUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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